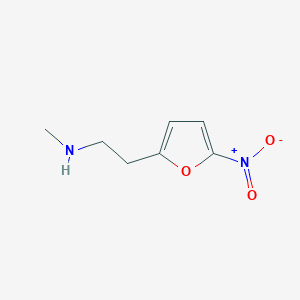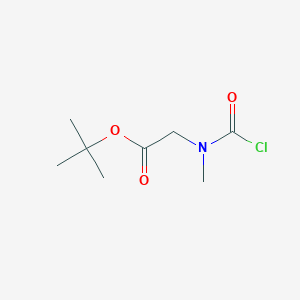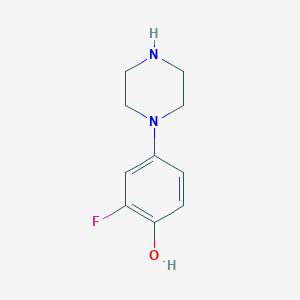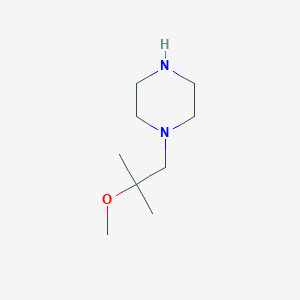
2-Amino-2-(4-isobutylphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of phenylacetic acid, characterized by the presence of an amino group and a 2-methylpropyl substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-isobutylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Introduction of Acetic Acid Moiety: The intermediate is then subjected to a Strecker synthesis, where it reacts with potassium cyanide and ammonium chloride to form the corresponding aminonitrile. This is followed by hydrolysis to yield the desired 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid.
Industrial Production Methods
In industrial settings, the production of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Nitroso and nitro derivatives
Reduction: Amines and other reduced derivatives
Substitution: Nitrated, sulfonated, and halogenated products
Wissenschaftliche Forschungsanwendungen
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: Lacks the amino and 2-methylpropyl substituents, making it less versatile in certain applications.
2-Amino-2-phenylacetic Acid: Similar structure but without the 2-methylpropyl group, leading to different chemical and biological properties.
4-Isobutylphenylacetic Acid: Contains the 2-methylpropyl group but lacks the amino group, resulting in different reactivity and applications.
Uniqueness
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid is unique due to the presence of both the amino group and the 2-methylpropyl substituent on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-amino-2-[4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
MZMKXOUJCNUIEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B13612668.png)





![1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine](/img/structure/B13612706.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)





